molecular formula C14H19NO4S B2533735 4-METHANESULFONYL-1-(2-METHOXYBENZOYL)PIPERIDINE CAS No. 1448056-22-1

4-METHANESULFONYL-1-(2-METHOXYBENZOYL)PIPERIDINE

Cat. No.: B2533735
CAS No.: 1448056-22-1
M. Wt: 297.37
InChI Key: VUXAFFUDUMEWTD-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1-(2-methoxybenzoyl)piperidine is a specialized piperidine-based compound offered for research applications in drug discovery and development. Piperidine rings are among the most crucial scaffolds in pharmaceuticals, present in more than twenty classes of drugs and contributing to improved metabolic stability, water solubility, and the ability to cross cell membranes . The methanesulfonyl (mesyl) group is a key pharmacophore known for enhancing molecular interactions with biological targets. This compound is of significant interest in medicinal chemistry for the synthesis of novel molecules with potential pharmacological activity. Research into piperidine derivatives has demonstrated their broad relevance in developing therapeutic agents, particularly in oncology . These compounds can regulate crucial signaling pathways essential for cancer cell proliferation and survival, such as STAT-3, NF-κB, and PI3k/Akt . Furthermore, piperidine-containing structures are actively explored in agrochemical research for creating new fungicides and insecticides, acting through mechanisms like the inhibition of acetyl-CoA carboxylase (ACCase) . As a building block, this compound provides researchers with a versatile intermediate to explore structure-activity relationships and develop compounds with optimized properties for targeting specific enzymes or receptors. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-13-6-4-3-5-12(13)14(16)15-9-7-11(8-10-15)20(2,17)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXAFFUDUMEWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-1-(2-methoxybenzoyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through acylation reactions using 2-methoxybenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1-(2-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl or methoxybenzoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Methanesulfonyl-1-(2-methoxybenzoyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1-(2-methoxybenzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The methanesulfonyl and methoxybenzoyl groups play a crucial role in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

The provided evidence focuses on iodine-125-(2-piperidinylaminoethyl)4-iodobenzamide (IPAB) and N-(2-diethylaminoethyl)4-iodobenzamide (IDAB), which are structurally distinct from 4-methanesulfonyl-1-(2-methoxybenzoyl)piperidine but share functional similarities in receptor targeting. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Parameter This compound IPAB IDAB
Core Structure Piperidine with sulfonyl and benzoyl substituents Piperidine-linked benzamide with iodine Diethylaminoethyl-linked benzamide
Key Substituents Methanesulfonyl, 2-methoxybenzoyl Piperidinylaminoethyl, 4-iodo Diethylaminoethyl, 4-iodo
Receptor Affinity Not reported in evidence High sigma-1 affinity (Ki = 6.0 nM) High sigma-1, low sigma-2 affinity
Biological Application Hypothesized for receptor modulation Melanoma imaging (sigma-1 targeting) Melanoma imaging (sigma-1 targeting)
In Vivo Performance Not available Tumor uptake: 3.87% ID/g at 1 hr Not explicitly reported

Key Findings from Evidence :

  • IPAB demonstrated high affinity for sigma-1 receptors (Ki = 6.0 nM) and selective uptake in melanoma xenografts (3.87% ID/g at 1 hr). Tumor-to-background ratios exceeded 90:1 for brain and muscle at 24 hr.
  • IDAB , a structural analog of IPAB, showed similar sigma-1 affinity but lacked detailed biodistribution data.
  • This compound differs in lacking iodine (critical for imaging applications) and instead incorporates a sulfonyl group, which may enhance metabolic stability or alter receptor interactions.

Mechanistic and Pharmacological Contrasts

  • Receptor Specificity: IPAB/IDAB target sigma-1 receptors, which are implicated in melanoma proliferation . The sulfonyl group in this compound may confer affinity for other targets (e.g., kinases or GPCRs), but this remains speculative without direct evidence.
  • Imaging vs.

Biological Activity

4-Methanesulfonyl-1-(2-methoxybenzoyl)piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl group and a methoxybenzoyl moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

  • IUPAC Name : this compound
  • CAS Number : 1448056-22-1

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : The methanesulfonyl group enhances binding affinity to target enzymes, potentially modulating pathways involved in pain and inflammation.
  • Receptor Interaction : Similar piperidine derivatives have shown activity against serotonin receptors and cannabinoid receptors, suggesting potential applications in treating mood disorders and pain management.

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy against various biological targets. For instance:

  • Binding Affinity : Research indicates that the compound exhibits significant binding affinity towards serotonin receptors, which are crucial in regulating mood and anxiety.
  • Antimicrobial Activity : The compound has been tested for antimicrobial properties, showing potential effectiveness against certain bacterial strains. For example, similar piperidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 µg/mL against Mycobacterium tuberculosis .

Case Studies

  • Tuberculostatic Activity : A study investigating piperidine derivatives highlighted that compounds structurally similar to this compound exhibited promising tuberculostatic activity, with MIC values indicating effectiveness comparable to standard treatments .
  • Analgesic Properties : Other derivatives have been evaluated for analgesic effects, suggesting that modifications in the piperidine structure can enhance pain relief without significant side effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Piperidine Ring : Reaction of piperidine with methanesulfonyl chloride introduces the methanesulfonyl group.
  • Acylation Reaction : The introduction of the methoxybenzoyl group is achieved through acylation with 2-methoxybenzoic acid or its derivatives.

These methods ensure high yield and purity of the final product, which can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructurePotential analgesic and antimicrobialTBD
PiperidinothiosemicarbazonesStructureStrong tuberculostatic activity0.5 - 4
Quinoline-piperidine analoguesStructureModerate antiplasmodium activityTBD

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